5-[2-(4-chlorophenyl)ethanehydrazonoyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione
Description
Key structural elements include:
- Pyrimidinedione core: A six-membered aromatic ring with two ketone groups at positions 2 and 2.
- Hydrazonoyl side chain: A 4-chlorophenyl-substituted ethanehydrazonoyl group at position 5, which may enhance π-π stacking interactions with biological targets.
- Amino-pyridine substituent: A 3-chloro-5-(trifluoromethyl)-2-pyridinyl group linked via a methylamino bridge at position 1. The trifluoromethyl group improves metabolic stability and lipophilicity .
- Fluorobenzyl group: A 4-fluorobenzyl moiety at position 3, contributing to enhanced bioavailability and target binding specificity due to fluorine’s electronegativity .
The compound’s molecular formula is C₂₆H₁₈Cl₂F₄N₆O₂, with a molecular weight of 601.37 g/mol.
Properties
IUPAC Name |
5-[(E)-N-(4-chloroanilino)-C-methylcarbonimidoyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-fluorophenyl)methyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2F4N6O2/c1-15(34-35-20-9-5-18(27)6-10-20)21-14-38(36(2)23-22(28)11-17(12-33-23)26(30,31)32)25(40)37(24(21)39)13-16-3-7-19(29)8-4-16/h3-12,14,35H,13H2,1-2H3/b34-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYNTODJZHXYMQ-PUHLOBNQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)Cl)C2=CN(C(=O)N(C2=O)CC3=CC=C(C=C3)F)N(C)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)Cl)/C2=CN(C(=O)N(C2=O)CC3=CC=C(C=C3)F)N(C)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2F4N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[2-(4-chlorophenyl)ethanehydrazonoyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione is a complex pyrimidinedione derivative with potential biological applications. Its molecular formula is , and it has garnered attention for its diverse biological activities.
- Molecular Weight : 595.38 g/mol
- CAS Number : [CB11526065]
- Structure : The compound features multiple functional groups, including chlorophenyl and trifluoromethyl moieties, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this pyrimidinedione exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The following sections detail specific findings related to its biological activity.
Anti-inflammatory Activity
Studies have shown that derivatives of pyrimidinediones can inhibit inflammatory pathways. For instance, compounds with similar structures have been reported to attenuate nitric oxide production and suppress pro-inflammatory cytokines in microglial cells. This suggests that the compound may possess neuroprotective properties relevant to conditions such as Parkinson's disease by modulating microglial activation and reducing neuroinflammation .
Antitumor Activity
Pyrimidinedione derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies indicate that such compounds can induce apoptosis in melanoma cells and inhibit cell proliferation through mechanisms involving cell cycle arrest . The selective cytotoxicity of these compounds against cancer cells compared to normal cells highlights their potential as therapeutic agents.
Mechanistic Insights
Research into the mechanisms of action for similar compounds reveals that they may interact with key signaling pathways involved in inflammation and cancer progression. For instance:
- NF-κB Pathway : Inhibition of NF-κB activation has been observed in response to treatment with pyrimidinedione derivatives, leading to reduced expression of inflammatory mediators .
- Cell Cycle Regulation : Compounds have been shown to induce cell cycle arrest, particularly at the S phase, which is critical for preventing cancer cell proliferation .
Case Studies
- Neuroprotection in Parkinson's Disease : A study demonstrated that a compound structurally related to the target compound significantly reduced microglial activation and protected dopaminergic neurons in a mouse model of Parkinson's disease. This was attributed to the inhibition of pro-inflammatory cytokines via NF-κB signaling pathways .
- Cytotoxicity Against Melanoma : Another study focused on a pyrimidinedione derivative exhibiting potent cytotoxicity against human melanoma cells (VMM917). The compound induced apoptosis and inhibited melanin production, suggesting a dual role in both anti-cancer and dermatological applications .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives reported in the evidence, including:
Key Observations :
- Substituent Effects: The trifluoromethyl group in the target compound and analogues (e.g., ) enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated derivatives.
- Chlorophenyl Groups : Present in all listed compounds, these groups improve binding affinity to hydrophobic enzyme pockets .
Physicochemical Properties
Data from analogous compounds (e.g., ) highlight trends:
- Melting Points : Pyridine/pyrimidine derivatives typically melt between 268–287°C, correlating with crystallinity and substituent polarity .
- Solubility : The trifluoromethyl and fluorobenzyl groups in the target compound likely reduce aqueous solubility compared to hydroxyl- or methoxy-substituted analogues.
- Stability : Chlorine and fluorine substituents enhance thermal and photostability, as observed in related compounds .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogues:
- Antimicrobial Activity : Pyridine derivatives with chloro and trifluoromethyl groups (e.g., ) show moderate activity against E. coli and S. aureus (MIC: 8–32 µg/mL).
- Enzyme Inhibition: Similar compounds exhibit inhibitory effects on kinases and HDACs, with IC₅₀ values in the nanomolar range .
- Structural Similarity: The target compound’s Tanimoto coefficient with known bioactive molecules (e.g., SAHA, a histone deacetylase inhibitor) may exceed 70%, suggesting shared mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
